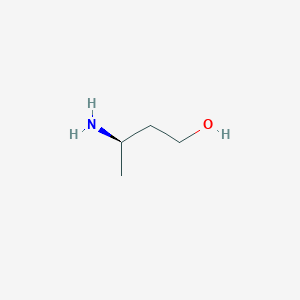

(R)-3-aminobutan-1-ol

Vue d'ensemble

Description

(R)-3-aminobutan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enantiomeric Analysis of Amino Acids : (R)-3-aminobutan-1-ol is used as a chiral eluent and starting reactant in the enantiomeric analysis of amino acids through ligand-exchange chromatography (Belov et al., 1996).

Synthesis of Cinnamamides and Optically Active Acids : It serves as a readily available reagent for synthesizing cinnamamides and optically active β-phenylalkanoic acids (Touet, Baudouin, & Brown, 1992).

Resolution of Optical Isomers : This compound is used for the resolution of optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing a practical route to highly pure enantiomers (Tamai et al., 1990).

Practical Resolution of Racemic Acids : The (S)-(+) and (R)-(-) enantiomers of 2-aminobutan-1-ol are effective for the practical resolution of racemic acids like N-acetylphenylglycine and N-acetyl-(4-hydroxyphenylglycine) (Touet, Faveriel, & Brown, 1993).

Enantioselective Syntheses of β-Arylalkanamines : (R)-()-2-aminobutan-1-ol can be used as a starting material for enantioselective syntheses of β-arylalkanamines (Bataille, Paterne, & Brown, 1998).

Biological Studies : The effect of 2-aminobutan-1-ols on the growth of the housefly (Musca domestica) was studied, revealing that this compound retards larval growth, but this effect can be reversed by choline (Bridges & Ricketts, 1968).

Anticonvulsant and Anesthetic Properties : Chiral aminobutanol derivatives of xanthone show properties such as anticonvulsant, local anesthetic, and hemodynamic activities. The R enantiomers exhibit central and local anesthetic properties, while the S enantiomers influence hemodynamic activity (Jastrzębska-Więsek, Czarnecki, & Marona, 2008).

Antiviral Activities : Triterpenic conjugates with 2-aminobutan-1-ol, such as 2,3-secolupane racemic amide, have shown potent antiviral activities against herpes simplex viruses type I and II, and human immunodeficiency virus type I (Tolmacheva et al., 2019).

Antiepileptogenic Agents : Compounds containing 2-aminobutan-1-ol have promising anticonvulsant activity in rodent models of seizures and act as antiepileptogenic agents (Gunia-Krzyżak et al., 2016).

Metabolic Engineering : An engineered NADH-dependent pathway using compounds like 2-aminobutan-1-ol enables anaerobic isobutanol production at 100% theoretical yield, showing higher titer and productivity than the NADPH-dependent pathway in Escherichia coli (Bastian et al., 2011).

Propriétés

IUPAC Name |

(3R)-3-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZSYQMSHMXLT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432476 | |

| Record name | (R)-3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61477-40-5 | |

| Record name | (3R)-3-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

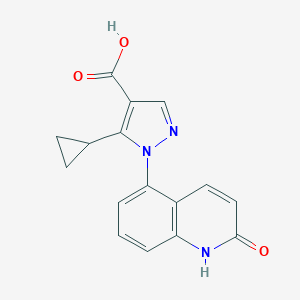

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

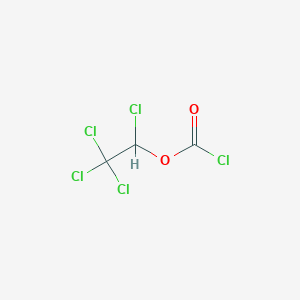

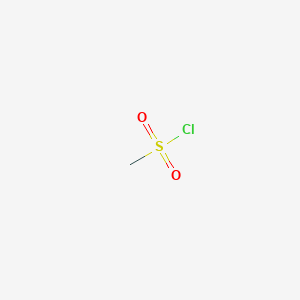

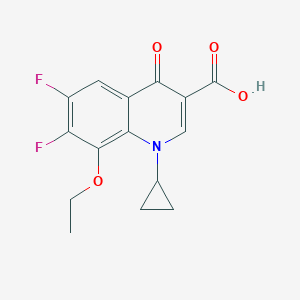

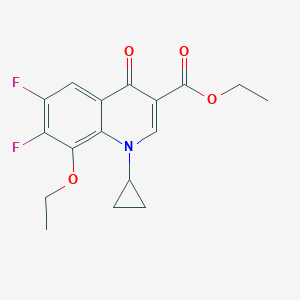

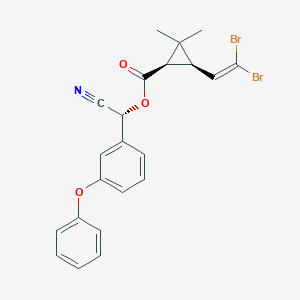

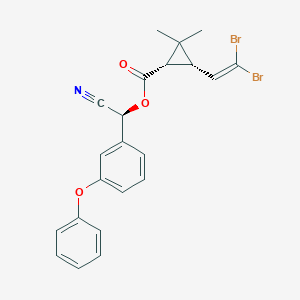

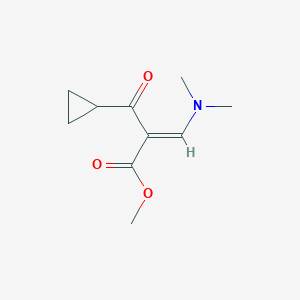

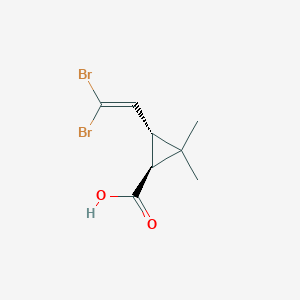

Feasible Synthetic Routes

Q1: What is the significance of (R)-3-aminobutan-1-ol in the context of the Medicines for All Initiative?

A1: The Medicines for All Initiative aims to increase access to life-saving medications globally. The research article [] focuses on developing a cost-effective and efficient method for synthesizing this compound. This compound is a key chiral building block in the production of certain medications. By optimizing its synthesis, the initiative aims to make the production of these essential medications more affordable and accessible in low-resource settings.

Q2: Can you elaborate on the specific application of this compound mentioned in the research?

A2: While the article [] focuses on the synthesis of this compound, it does not delve into the specific medications it is used to create. The article highlights its importance as a chiral building block, suggesting its role in constructing more complex pharmaceutical molecules. Further research is needed to identify the exact medications that rely on this compound for their production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.